Z-D-Asp-OH
Overview
Description
Z-D-Asp-OH is an aspartic acid derivative . It is used for research purposes and is not sold to patients .
Molecular Structure Analysis
The molecular formula of Z-D-Asp-OH is C12H13NO6 . Its molecular weight is 267.23 .Physical And Chemical Properties Analysis
Z-D-Asp-OH is a white to off-white solid . It is stable under normal temperatures and pressures. It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 472.8±45.0 °C at 760 mmHg, and a flash point of 239.7±28.7 °C .Scientific Research Applications
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Neuroscience and Endocrinology
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Animal Nutrition
- D-Asp and L-Asp have been found to regulate growth performance, inflammation, and the intestinal microbial community in young pigs .
- Dietary 1% D-Asp significantly inhibited average daily feed intake and average daily weight gain .
- At the genus level, D-Asp enhanced Clostridium sensu stricto 1 and Intestinibacter abundance .
- Dietary D-Asp and L-Asp affect the growth performance and inflammation in piglets, which might be associated with gut microbiota .
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Health and Disease
- D-Asp has a role in brain development and hypothalamus regulation .
- Further research is needed to examine the targeting of L-Asp metabolism as a strategy to fight cancer, the use of L-Asp as a dietary supplement, and the risks of increased L-Asp consumption .
- The role of D-Asp in the brain warrants studies on its therapeutic potential in psychiatric and neurologic disorders .
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Biotechnological Applications
- D-Aspartate oxidase (DDO) is found in multiple eukaryotic organisms and may play important roles in acidic D-amino acid utilization, elimination, and intracellular level regulation .
- Owing to its perfect enantioselectivity and stereoselectivity, DDO may be a valuable tool in several biotechnological applications, including the identification and quantification of acidic D-amino acids .
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Photocatalytic Technology
- Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology .
- The biggest challenge in the industrialization of photocatalyst technology is the development of an ideal photocatalyst, which should possess a high photocatalytic efficiency, a large specific surface area, a full utilization of sunlight, and recyclability .
Safety And Hazards
Z-D-Asp-OH should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, it is advised to avoid letting the product enter drains .
properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXYXSKSTZAEJW-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Asp-OH | |
CAS RN |
78663-07-7 | |
Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}butanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.